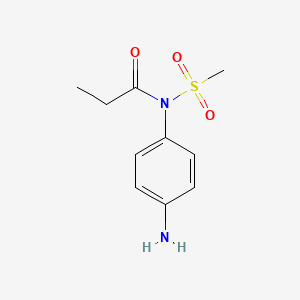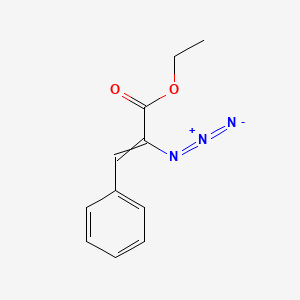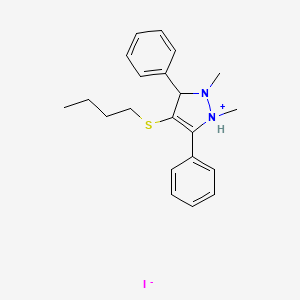
4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a complex organic compound with a unique structure that includes a pyrazolium core substituted with butylsulfanyl, dimethyl, and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves multiple steps, starting with the preparation of the pyrazolium core. The core can be synthesized through the reaction of hydrazine with a diketone, followed by alkylation and sulfonation reactions to introduce the butylsulfanyl, dimethyl, and diphenyl groups. The final step involves the iodination of the compound to form the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolium core can be reduced to form pyrazoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions can be carried out in polar solvents like acetonitrile or dimethyl sulfoxide, often under mild heating.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazolium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The butylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Butylsulfanyl)-2-methyl-3,5-diphenyl-1H-pyrazole
- 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-1H-pyrazole
- 4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride
Uniqueness
4-(Butylsulfanyl)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and solubility. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Eigenschaften
CAS-Nummer |
60614-23-5 |
|---|---|
Molekularformel |
C21H27IN2S |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
4-butylsulfanyl-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C21H26N2S.HI/c1-4-5-16-24-21-19(17-12-8-6-9-13-17)22(2)23(3)20(21)18-14-10-7-11-15-18;/h6-15,19H,4-5,16H2,1-3H3;1H |
InChI-Schlüssel |
AKAPSZVXNWXIQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)
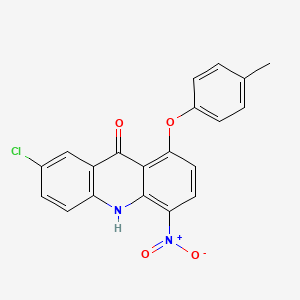
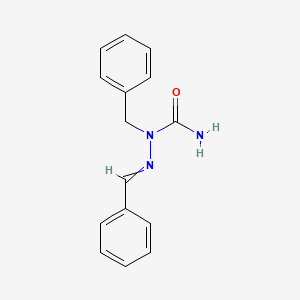
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
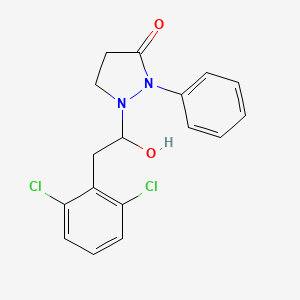
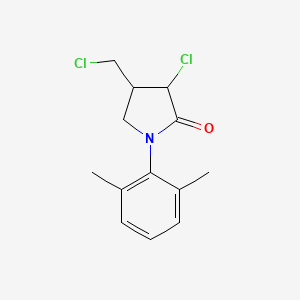
![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)
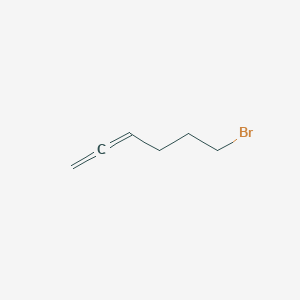
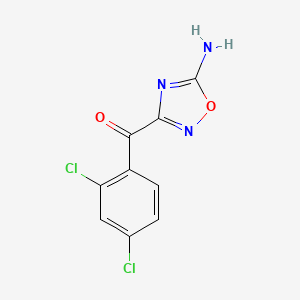
![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)
